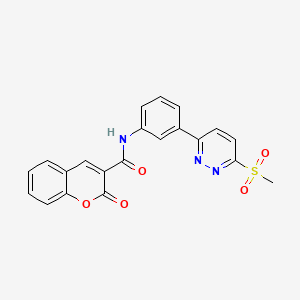
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has garnered attention for its potential applications in various fields of scientific research and industry. This compound features a complex structure that includes a pyridazine ring, a chromene moiety, and a carboxamide group, making it a subject of interest for its unique chemical properties and potential biological activities.
作用机制
Target of Action
Pyridazin-3(2H)-ones have been shown to interact with a range of biological targets, resulting in diverse pharmacological activities . .
Mode of Action
The mode of action of pyridazin-3(2H)-ones can vary depending on the specific compound and its targets. Generally, these compounds can interact with their targets to modulate their activity, leading to various physiological effects .
Biochemical Pathways
Pyridazin-3(2H)-ones can affect various biochemical pathways depending on their specific targets. They have been associated with a wide range of pharmacological activities, including anti-hypertensive, anti-inflammatory, anti-ulcer, and anti-diabetic effects .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Pyridazin-3(2H)-ones have been associated with a wide range of physiological effects due to their diverse pharmacological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the pyridazine ring and the methylsulfonyl group. The final step involves the formation of the carboxamide linkage.
Chromene Core Synthesis: The chromene core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Pyridazine Ring Introduction: The pyridazine ring can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate dicarbonyl compounds.
Methylsulfonyl Group Addition: The methylsulfonyl group is typically added via sulfonation reactions using reagents like methylsulfonyl chloride.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
科学研究应用
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
相似化合物的比较
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone derivatives share structural similarities and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Chromene Derivatives: Chromene-based compounds are known for their diverse pharmacological activities, including antioxidant and anti-inflammatory effects.
Uniqueness
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a pyridazine ring, a chromene moiety, and a carboxamide group. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
属性
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S/c1-30(27,28)19-10-9-17(23-24-19)13-6-4-7-15(11-13)22-20(25)16-12-14-5-2-3-8-18(14)29-21(16)26/h2-12H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOUKKUDWJJXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2938540.png)
![3-[(4-methoxyphenyl)carbamoyl]phenyl N,N-dimethylsulfamate](/img/structure/B2938542.png)
![8-(4-fluorophenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2938545.png)

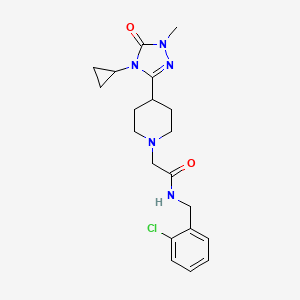
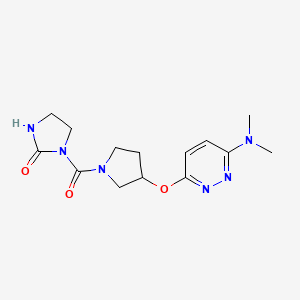
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2938551.png)
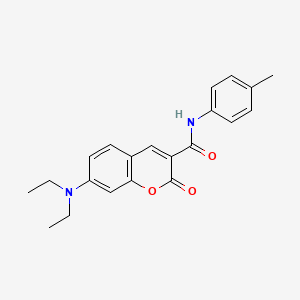
![2-(2-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2938553.png)
![(Z)-2-(furan-2-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2938556.png)

![2-[1-(5-Chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2938558.png)
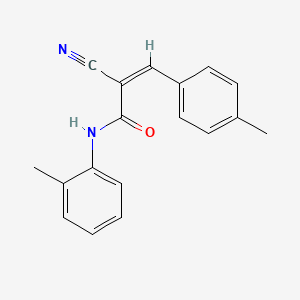
![3-(Pyridin-2-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2938562.png)
